(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected intermediate is then subjected to a series of reactions, including coupling with an appropriate acid chloride or ester, followed by deprotection under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially after deprotection.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with Pd/C catalyst under pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It may also serve as a precursor for the synthesis of peptide-based drugs.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The Boc-protected amino group can be modified to enhance bioavailability and target specificity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal an active site that interacts with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid: Unique due to its Boc-protected amino group.
(2E)-3-(3-{[(methoxy)carbonyl]amino}phenyl)prop-2-enoic acid: Similar structure but with a methoxycarbonyl group instead of tert-butoxycarbonyl.
(2E)-3-(3-{[(acetoxy)carbonyl]amino}phenyl)prop-2-enoic acid: Contains an acetoxycarbonyl group, offering different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its Boc-protected amino group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological research.
Properties
CAS No. |
1041867-60-0 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(E)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)/b8-7+ |
InChI Key |
ZAWVCJCZCIEHTI-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC(=O)O |
Origin of Product |
United States |
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